tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butyl carbamate group, and a 3-chloropropanoyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to remove the chloropropanoyl group.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting neurological disorders and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl (1-(3-chloropyridin-4-yl)piperidin-3-yl)carbamate
- tert-Butyl (1-(3-cyanopyridin-4-yl)piperidin-3-yl)carbamate
- tert-Butyl (1-(3-chloroquinoxalin-2-yl)piperidin-4-yl)carbamate .
Uniqueness: tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloropropanoyl group allows for specific interactions with biological targets, making it valuable in drug development and other research applications .
Properties
Molecular Formula |
C13H23ClN2O3 |
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Molecular Weight |
290.78 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-chloropropanoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-10-5-8-16(9-6-10)11(17)4-7-14/h10H,4-9H2,1-3H3,(H,15,18) |
InChI Key |
ZZCMAHZCSZSHKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCCl |
Origin of Product |
United States |
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